1-(2-Chlorophenyl)-2,2,2-triethyl-1-methyldisilanyl
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Overview
Description
1-(2-Chlorophenyl)-2,2,2-triethyl-1-methyldisilanyl is an organosilicon compound characterized by the presence of a disilanyl group attached to a 2-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2,2,2-triethyl-1-methyldisilanyl typically involves the reaction of 2-chlorophenylmagnesium bromide with triethylmethyldisilane under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2,2,2-triethyl-1-methyldisilanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-2,2,2-triethyl-1-methyldisilanyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2,2,2-triethyl-1-methyldisilanyl involves its interaction with various molecular targets and pathways. The disilanyl group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the chlorophenyl ring can undergo electrophilic and nucleophilic reactions, contributing to the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2,2,2-trimethyl-1-methyldisilanyl
- 1-(2-Chlorophenyl)-2,2,2-triethyl-1-ethyldisilanyl
- 1-(2-Chlorophenyl)-2,2,2-triethyl-1-phenyldisilanyl
Uniqueness
1-(2-Chlorophenyl)-2,2,2-triethyl-1-methyldisilanyl is unique due to the presence of the triethyl and methyldisilanyl groups, which impart distinct steric and electronic properties
Properties
CAS No. |
61660-99-9 |
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Molecular Formula |
C13H22ClSi2 |
Molecular Weight |
269.93 g/mol |
InChI |
InChI=1S/C13H22ClSi2/c1-5-16(6-2,7-3)15(4)13-11-9-8-10-12(13)14/h8-11H,5-7H2,1-4H3 |
InChI Key |
VFYJICCZTISMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[Si](C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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